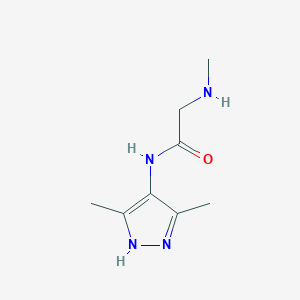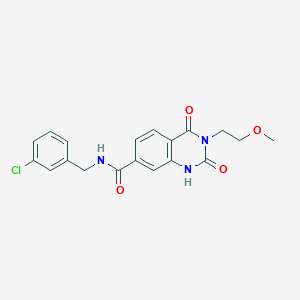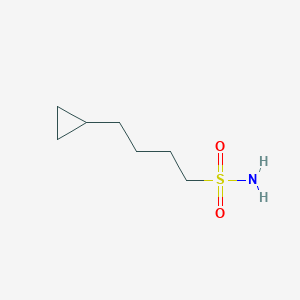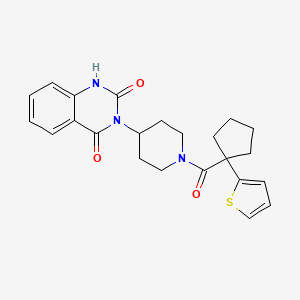![molecular formula C12H8N2O3S B2782921 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 304861-66-3](/img/structure/B2782921.png)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of benzofuro[3,2-d]pyrimidine .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .Molecular Structure Analysis
The molecular structure of “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” consists of a benzofuro[3,2-d]pyrimidine core with a sulfanyl acetic acid group attached .Chemical Reactions Analysis
Benzofuro[3,2-d]pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .Applications De Recherche Scientifique
2-BFA has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a fluorescent dye for imaging, as a fluorescent probe for detecting metal ions, and as a fluorescent label for protein and nucleic acid detection. It can also be used in drug discovery and development, as a fluorescent marker for cell imaging and tracking, and as a fluorescent indicator for pH sensing.
Mécanisme D'action
2-BFA is a small molecule that interacts with various biological targets, such as proteins, nucleic acids, and metal ions. Its mechanism of action is based on its ability to bind to these targets and cause a conformational change in the target molecule. This conformational change can then lead to a change in the activity or function of the target molecule.
Biochemical and Physiological Effects
2-BFA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, to induce apoptosis in cancer cells, to inhibit the growth of bacteria, and to act as an antioxidant. It has also been shown to have anti-inflammatory, anti-viral, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-BFA has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. Its fluorescent properties make it an ideal tool for imaging and tracking. Its small size and low toxicity make it suitable for use in a variety of experiments. However, there are some limitations to its use, such as its relatively low solubility in water and its potential to interact with other compounds.
Orientations Futures
The potential applications of 2-BFA are vast and the compound has already been used in a variety of experiments. However, there are still many opportunities for further research in this area. Some potential future directions for research include exploring its use in drug delivery, its potential for use in gene therapy, and its potential for use in diagnostics. Additionally, further research could be conducted to explore its potential for use in other areas, such as medical imaging and biosensors.
Méthodes De Synthèse
2-BFA is a synthetic compound that can be synthesized from a variety of starting materials. The most commonly used method for its synthesis is the condensation reaction of 4-aminobenzofuran with acetic anhydride. This reaction produces 2-BFA as the main product, along with some by-products. The reaction conditions are mild and the product can be purified by recrystallization or chromatography.
Safety and Hazards
The safety and hazards associated with “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” are not specified in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Propriétés
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-9(16)5-18-12-11-10(13-6-14-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDSIZWNUXVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)







